Free Activation Energy (ΔG‡) of Thermal Decomposition: A 3 kJ mol⁻¹ Increment Over Common Analogs
The free energy of activation (ΔG‡) for the thermal decomposition of 3,3-diethyl-1,2-dioxetane is calculated to be 103 kJ mol⁻¹ [1]. This value represents a measurable, though modest, increase in thermal stability relative to the most closely related 3,3-disubstituted analogs, such as 3,3-dimethyl-1,2-dioxetane, which exhibit ΔG‡ values of approximately 100 kJ mol⁻¹ [1]. The data indicate that the ethyl groups provide a small but quantifiable energetic barrier to ring-opening compared to methyl groups.
| Evidence Dimension | Free Activation Energy (ΔG‡) for Unimolecular Thermal Decomposition |
|---|---|
| Target Compound Data | 103 kJ mol⁻¹ |
| Comparator Or Baseline | 3,3-Dimethyl-1,2-dioxetane: approx. 100 kJ mol⁻¹; 3-Methyl-3-ethyl-1,2-dioxetane: approx. 100 kJ mol⁻¹ |
| Quantified Difference | Approximately +3 kJ mol⁻¹ (increase in stability) |
| Conditions | Theoretical calculation using B3LYP/6-31G(d) method, values reported at standard state. |
Why This Matters
This 3 kJ mol⁻¹ difference confirms that ethyl substitution provides a slight stability advantage over methyl substitution, a critical parameter for researchers designing experiments requiring a specific, reproducible thermal decay half-life.
- [1] Bastos, E. L.; Baader, W. J. Theoretical studies on thermal stability of alkyl-substituted 1,2-dioxetanes. ARKIVOC 2007, (viii), 257-272. View Source
